5-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
- It belongs to the class of imidazo[1,2-a]pyridines and exhibits interesting biological properties.
- The compound’s structure consists of a pyrimidine ring fused with an imidazo[1,2-a]pyridine ring, along with an amino group and two aromatic rings.
5-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine: , is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts from .
Reaction Conditions: The specific reaction conditions may vary, but typically involve reduction, cyclization, and other transformations.
Industrial Production: While I don’t have specific industrial production methods, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂), bases (e.g., NaOH), and catalysts (e.g., Pd/C) are used.
Major Products: The major products depend on the specific reaction. For example, reduction leads to the formation of the amino group.
Scientific Research Applications
Biology: It may serve as a probe for biological studies due to its unique structure.
Medicine: The compound’s pharmacological properties are of interest, especially in drug discovery.
Industry: While not widely used industrially, it contributes to scientific advancements.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
Molecular Targets: It may interact with protein kinases, receptors, or enzymes.
Pathways Involved: Further research is needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
Uniqueness: Its fused imidazo[1,2-a]pyridine and pyrimidine rings make it distinct.
Similar Compounds: While I don’t have an exhaustive list, related compounds include (a well-known kinase inhibitor) and other imidazo[1,2-a]pyridines.
Remember that this compound’s research is ongoing, and new findings may emerge
Properties
Molecular Formula |
C21H19N3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H19N3/c1-15-9-6-7-13-18(15)22-21-20(17-11-4-3-5-12-17)23-19-14-8-10-16(2)24(19)21/h3-14,22H,1-2H3 |
InChI Key |
ADJSCTDTFWOWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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